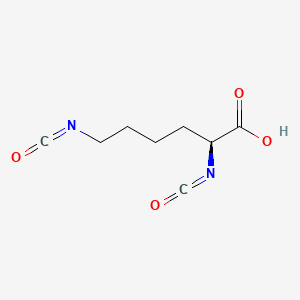

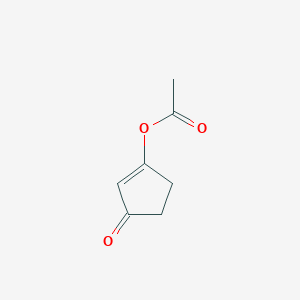

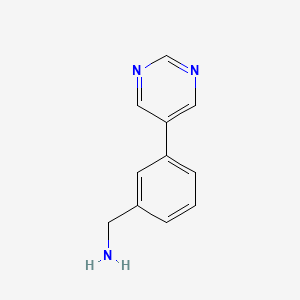

![molecular formula C14H12N2OS B12283796 1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]- CAS No. 104340-32-1](/img/structure/B12283796.png)

1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(フェニルメチル)スルフィニル]-1H-ベンゾイミダゾールは、分子式C14H12N2OSを持つヘテロ環式有機化合物です。 この化合物は、抗炎症、抗菌、抗真菌、抗ウイルス、鎮痛など、幅広い治療用途で知られるベンゾイミダゾールファミリーの一部です .

準備方法

2-[(フェニルメチル)スルフィニル]-1H-ベンゾイミダゾールの合成は、通常、オルトフェニレンジアミンとベンザルデヒド誘導体を酸化条件下で縮合させることから始まります。 一般的な方法の1つは、穏やかな条件下で、溶媒混合物中でメタ重亜硫酸ナトリウムを酸化剤として使用する方法です . この反応は、高い効率と純度を示し、工業生産に適しています。

化学反応の分析

2-[(フェニルメチル)スルフィニル]-1H-ベンゾイミダゾールは、以下を含むさまざまな化学反応を起こします。

酸化: スルフィニル基は、過酸化水素などの酸化剤を使用してさらにスルホンに酸化できます。

還元: スルフィニル基は、水素化リチウムアルミニウムなどの還元剤を使用してスルフィドに還元できます。

置換: ベンゾイミダゾール環は、特に窒素原子で、ハロアルカンなどの試薬を使用して求電子置換反応を起こすことができます。

これらの反応に使用される一般的な試薬および条件には、穏やかな温度とエタノールまたはジクロロメタンなどの溶媒が含まれます。

科学研究における用途

2-[(フェニルメチル)スルフィニル]-1H-ベンゾイミダゾールは、幅広い科学研究用途を持っています。

化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。

生物学: この化合物は、顕著な生物活性を示し、酵素阻害やタンパク質相互作用の研究のための候補となっています。

医学: 治療特性により、癌や感染症など、さまざまな疾患の治療における潜在的な用途について研究されています。

科学的研究の応用

1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]- has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits significant bioactivity, making it a candidate for studying enzyme inhibition and protein interactions.

Medicine: Due to its therapeutic properties, it is investigated for potential use in treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

作用機序

2-[(フェニルメチル)スルフィニル]-1H-ベンゾイミダゾールの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。 この化合物は、活性部位に結合し、基質のアクセスを阻害することによって、酵素活性を阻害できます。 細胞受容体とも相互作用し、細胞増殖やアポトーシスに関与するシグナル伝達経路を調節できます .

類似の化合物との比較

2-[(フェニルメチル)スルフィニル]-1H-ベンゾイミダゾールは、異なる化学的および生物学的特性を与えるスルフィニル基の存在により、他のベンゾイミダゾール誘導体とは異なります。 類似の化合物には、以下が含まれます。

2-フェニル-1H-ベンゾイミダゾール: スルフィニル基がなく、反応性と生物活性が異なります。

1-(フェニルメチル)-1H-ベンゾイミダゾール: 異なる位置にフェニルメチル基が含まれており、化学的挙動と用途に影響を与えています.

類似化合物との比較

1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]- is unique compared to other benzimidazole derivatives due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties. Similar compounds include:

1H-Benzimidazole, 2-phenyl-: Lacks the sulfinyl group, resulting in different reactivity and bioactivity.

1H-Benzimidazole, 1-(phenylmethyl)-: Contains a phenylmethyl group at a different position, affecting its chemical behavior and applications.

特性

IUPAC Name |

2-benzylsulfinyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c17-18(10-11-6-2-1-3-7-11)14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVABKKHWAAELQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)C2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545971 |

Source

|

| Record name | 2-(Phenylmethanesulfinyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104340-32-1 |

Source

|

| Record name | 2-(Phenylmethanesulfinyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

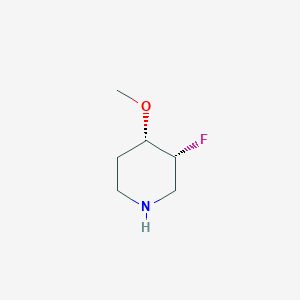

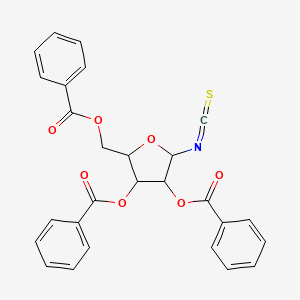

![6-(Bromomethyl)-2-oxaspiro[3.3]heptane](/img/structure/B12283721.png)

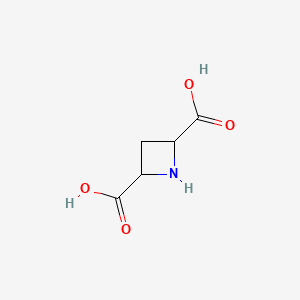

![Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate](/img/structure/B12283731.png)

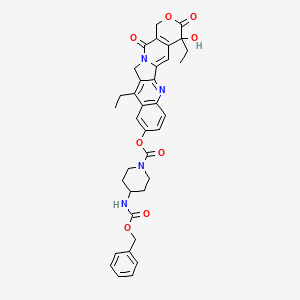

![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8](/img/structure/B12283805.png)

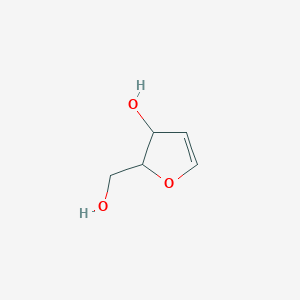

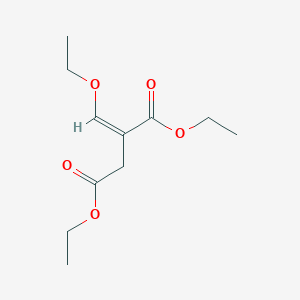

![N-[4-hydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12283813.png)